(1H-Pyrrol-1-yl)pentafluorobenzene
Overview
Description
(1H-Pyrrol-1-yl)pentafluorobenzene is an organic compound with the molecular formula C10H4F5N It consists of a pyrrole ring attached to a pentafluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-1-yl)pentafluorobenzene typically involves the reaction of pyrrole with pentafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where pyrrole acts as a nucleophile and displaces a leaving group on the pentafluorobenzene ring. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrol-1-yl)pentafluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The pentafluorobenzene ring can undergo substitution reactions where one or more fluorine atoms are replaced by other substituents. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.
Scientific Research Applications
(1H-Pyrrol-1-yl)pentafluorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the design of bioactive compounds and probes for studying biological processes.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities and can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (1H-Pyrrol-1-yl)pentafluorobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function. The exact pathways and molecular targets involved vary based on the context of its use.
Comparison with Similar Compounds
(1H-Pyrrol-1-yl)pentafluorobenzene can be compared with other similar compounds, such as:
(1H-Pyrrol-1-yl)tetrafluorobenzene: Similar structure but with one less fluorine atom, leading to different chemical properties and reactivity.
(1H-Pyrrol-1-yl)trifluorobenzene: Contains three fluorine atoms, resulting in distinct electronic and steric effects compared to this compound.
(1H-Pyrrol-1-yl)difluorobenzene:
The uniqueness of this compound lies in its pentafluorobenzene moiety, which imparts specific electronic properties and reactivity patterns that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5N/c11-5-6(12)8(14)10(9(15)7(5)13)16-3-1-2-4-16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWDYHICSOUNST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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